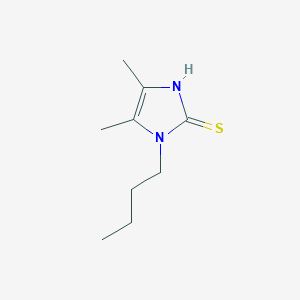

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-butyl-4,5-dimethyl-1H-imidazole-2-thiol” is a chemical compound with the CAS Number: 156027-20-2 . It has a molecular weight of 184.31 . The IUPAC name for this compound is 1-butyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione .

Molecular Structure Analysis

The InChI code for “1-butyl-4,5-dimethyl-1H-imidazole-2-thiol” is 1S/C9H16N2S/c1-4-5-6-11-8(3)7(2)10-9(11)12/h4-6H2,1-3H3,(H,10,12) . This indicates that the compound has a molecular structure with 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The compound “1-butyl-4,5-dimethyl-1H-imidazole-2-thiol” has a predicted melting point of 113.93° C (tautomer), a predicted boiling point of 247.2° C at 760 mmHg (tautomer), a predicted density of 1.1 g/cm^3 (tautomer), and a predicted refractive index of n20D 1.56 .

Scientific Research Applications

- Application : Researchers have fabricated N1-butyl substituted 4,5-dimethyl-imidazole -based crosslinked anion exchange membranes for fuel cells . These membranes play a crucial role in separating the anode and cathode compartments, allowing efficient ion transport while preventing fuel crossover.

Anion Exchange Membranes for Fuel Cells

Anti-Tubercular Activity

Mechanism of Action

Target of Action

Similar compounds such as 1-butylimidazole have been reported to act as n-coordinated ligands .

Mode of Action

It’s known that imidazole derivatives can exhibit strong reactivity towards electrophiles and nucleophiles . This suggests that 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazole derivatives are known to be involved in various biochemical reactions, including the cyclocondensation of 1,3-dicarbonyl compounds .

Pharmacokinetics

For instance, its predicted melting point is 113.93°C, and its boiling point is approximately 247.2°C at 760 mmHg . These properties might influence the compound’s bioavailability.

Result of Action

Some imidazole derivatives have shown antimicrobial potential , suggesting that 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol might have similar effects.

Action Environment

It’s known that the compound should be stored at room temperature , indicating that temperature might affect its stability and efficacy.

properties

IUPAC Name |

3-butyl-4,5-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-4-5-6-11-8(3)7(2)10-9(11)12/h4-6H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSAKJFXJHSTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(NC1=S)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2768800.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)